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Compound Name: JNJ-46356479

Cat. No.: B608229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy data for JNJ-46356479, a

positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The

data is contextualized by comparing it with the atypical antipsychotic clozapine and other

mGluR2 PAMs. This document is intended to offer an objective overview to support further

research and development in the field of neuropsychiatric disorders.

Introduction to JNJ-46356479
JNJ-46356479 is an investigational compound that acts as a positive allosteric modulator of

the mGluR2 receptor.[1][2] By binding to an allosteric site, it enhances the receptor's response

to the endogenous ligand, glutamate. This mechanism is of significant interest for the treatment

of schizophrenia, as it offers a potential alternative to the direct dopamine receptor antagonism

of current antipsychotics. The glutamatergic dysfunction hypothesis of schizophrenia suggests

that excessive glutamate release contributes to the pathophysiology of the disorder, and by

enhancing the function of the inhibitory presynaptic mGluR2, JNJ-46356479 is proposed to

reduce this excess glutamate.[3]
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The majority of the available efficacy data for JNJ-46356479 comes from preclinical studies

using the ketamine-induced mouse model of schizophrenia. Ketamine, an NMDA receptor

antagonist, is used to induce schizophrenia-like symptoms in rodents, including positive,

negative, and cognitive deficits.[4][5]

Behavioral and Cognitive Deficits
In the postnatal ketamine mouse model, early treatment with JNJ-46356479 during

adolescence has been shown to improve cognitive and negative symptoms.

Behavioral Test
Vehicle +

Ketamine

JNJ-46356479

(10 mg/kg) +

Ketamine

Clozapine (10

mg/kg) +

Ketamine

Reference

Novel Object

Recognition

Did not show

expected

preference for

the novel object.

Recovered

preference for

the novel object.

Not specified in

the abstract.

Social Novelty

Did not show

expected

preference for

social novelty.

Recovered

preference for

social novelty.

Not specified in

the abstract.

Dishabituation

Test

Did not show

expected

dishabituation in

the fifth trial.

Recovered

interest in the

novel animal.

Recovered

interest in the

novel animal.

Neuropathological Deficits
Treatment with JNJ-46356479 has also been shown to normalize certain neuropathological

changes induced by ketamine administration.
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Neuropathologi

cal Marker

Vehicle +

Ketamine

JNJ-46356479

(10 mg/kg) +

Ketamine

Clozapine (10

mg/kg) +

Ketamine

Reference

Parvalbumin

(PV)+ Cells

(Prefrontal

Cortex)

Reduction in

PV+ cells.

Normalized the

reduction in PV+

cells.

Normalized the

reduction in PV+

cells.

c-Fos Expression

(Hippocampus)

Decreased c-Fos

expression.

Normalized the

decreased c-Fos

expression.

Normalized the

decreased c-Fos

expression.

Apoptosis-Related Protein Levels
JNJ-46356479 has demonstrated neuroprotective effects by modulating proteins involved in

apoptosis in the ketamine mouse model.

Apoptotic

Protein

Vehicle +

Ketamine

JNJ-46356479

+ Ketamine

Effect of JNJ-

46356479
Reference

Bcl-2 (anti-

apoptotic)

Significantly

reduced.

Partially restored

levels.

Attenuated

apoptosis.

Caspase-3 (pro-

apoptotic)

Data not

specified.

Data not

specified.

Inverse

correlation

between pro-

apoptotic protein

levels and

behavioral

deficits.

Bax (pro-

apoptotic)

Data not

specified.

Data not

specified.

Inverse

correlation

between pro-

apoptotic protein

levels and

behavioral

deficits.
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Comparison with Other mGluR2 PAMs
While direct preclinical comparative data is limited, other mGluR2 PAMs have been

investigated for schizophrenia.

Compound
Preclinical

Model
Key Findings

Clinical Trial

Outcome (if

available)

Reference

ADX71149 (JNJ-

40411813)

Rodent models

of antipsychotic

activity (e.g.,

phencyclidine-

induced

hyperlocomotion)

.

Inhibited

phencyclidine-

induced

hyperlocomotion.

Reversed

memantine-

induced brain

activation.

Phase 2a study

showed safety

and tolerability,

with an effect on

residual negative

symptoms.

AZD8529

Murine model

(phencyclidine-

induced

hyperlocomotion)

.

Reversed

phencyclidine-

induced

hyperlocomotion.

Phase 2 study

did not show a

significant

improvement in

PANSS total

score compared

to placebo.

Experimental Protocols
Ketamine-Induced Mouse Model of Schizophrenia
A widely used protocol involves the administration of ketamine to mice during early postnatal

development to induce long-lasting schizophrenia-like behavioral and neuropathological

changes.

Animals: C57BL/6 mice.

Ketamine Administration: Subcutaneous injections of ketamine (e.g., 30 mg/kg) on postnatal

days (PND) 7, 9, and 11.
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Treatment: JNJ-46356479 (e.g., 10 mg/kg) or clozapine (e.g., 10 mg/kg) administered daily

during the adolescent period (e.g., PND 35-60).

Behavioral Testing: Conducted in adulthood to assess cognitive and negative symptom-like

behaviors. Examples include the Novel Object Recognition Test, Social Interaction Test, and

Y-maze.

Neurochemical and Molecular Analysis: Post-mortem brain tissue analysis (e.g., prefrontal

cortex, hippocampus) using techniques like Western blot and immunohistochemistry.

Western Blot for Apoptosis-Related Proteins
This technique is used to quantify the levels of specific proteins in brain tissue homogenates.

Tissue Homogenization: Brain regions of interest (e.g., prefrontal cortex, hippocampus) are

dissected and homogenized in a lysis buffer containing protease inhibitors.

Protein Quantification: The total protein concentration in the lysates is determined using a

standard assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting: The membrane is incubated with primary antibodies specific for the target

proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin).

Detection: The membrane is then incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection and

quantification.

Immunohistochemistry for Parvalbumin and c-Fos
This method is used to visualize the location and abundance of specific proteins within brain

tissue sections.
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Tissue Preparation: Mice are transcardially perfused with saline followed by a fixative (e.g.,

4% paraformaldehyde). Brains are extracted, post-fixed, and cryoprotected.

Sectioning: Coronal brain sections (e.g., 30-40 µm thick) are cut using a cryostat or

vibratome.

Immunostaining:

Sections are washed and blocked to prevent non-specific antibody binding.

Incubation with primary antibodies against the target proteins (e.g., anti-parvalbumin, anti-

c-Fos).

Incubation with fluorescently labeled secondary antibodies that bind to the primary

antibodies.

Counterstaining with a nuclear stain like DAPI may be performed.

Imaging: Sections are mounted on slides and imaged using a fluorescence or confocal

microscope.

Analysis: The number of labeled cells or the intensity of the fluorescent signal is quantified in

specific brain regions.

Visualizations
Signaling Pathway of mGluR2 and the Action of JNJ-
46356479
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Caption: Mechanism of JNJ-46356479 action at the presynaptic terminal.

General Experimental Workflow for Preclinical Efficacy
Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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